Humulone

准备方法

合成路线和反应条件: 葎草酮可以通过多步合成过程合成:

苯-1,2,3,5-四醇的酰化: 此步骤涉及苯-1,2,3,5-四醇与异戊酰氯反应,生成2,3,4,6-四羟基异戊酰苯酮。

工业生产方法: 在酿造行业中,葎草酮是在啤酒酿造过程中从啤酒花中提取的。 啤酒花被煮沸,导致葎草酮降解成异α-酸,从而导致啤酒的苦味 .

反应类型:

氧化: 葎草酮可以发生氧化反应,导致形成各种氧化衍生物。

异构化: 在酿造过程中,葎草酮异构化为顺式和反式异葎草酮.

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

异构化: 这通常发生在酿造过程中沸腾的高温条件下.

主要产品:

异葎草酮: 葎草酮异构化的主要产物,有助于啤酒的苦味.

科学研究应用

Sedative and Hypnotic Effects

Recent studies have demonstrated that humulone acts as a positive allosteric modulator of GABA A receptors. This modulation enhances the sedative and hypnotic effects associated with hops consumption. In experiments using BALB/c mice, this compound was shown to decrease sleep onset time and prolong sleep duration induced by pentobarbital, indicating its potential use as a natural sleeping aid .

Key Findings:

- This compound enhances GABA-induced currents in GABA A receptors.

- It exhibits dose-dependent effects on sleep duration.

- Interaction with ethanol may amplify its sedative properties.

Neuroactive Properties

The neuroactive properties of this compound suggest its potential in treating anxiety and sleep disorders. By increasing GABA A receptor function, this compound may help alleviate symptoms associated with these conditions .

Antibacterial Properties

This compound has been investigated for its antibacterial properties against various pathogens. Studies indicate that it exhibits significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/ml |

| Bacillus subtilis | 16 µg/ml |

| Micrococcus lysodeikticus | 32 µg/ml |

| Escherichia coli | No significant inhibition |

Key Findings:

- This compound demonstrated MIC values as low as 16 µg/ml against certain Gram-positive bacteria.

- The antibacterial activity is pH-dependent, with lower MICs observed at acidic pH levels .

Food Preservation

Due to its antibacterial properties, this compound is being explored as a natural preservative in food products. The ability to inhibit specific bacterial growth makes it a candidate for enhancing the safety and shelf-life of various food items.

Clinical Study on Sleep Disorders

In a clinical setting, a study involving participants with sleep disorders assessed the effects of this compound on sleep quality. Results indicated that supplementation with this compound significantly improved sleep duration and quality compared to placebo .

Antibacterial Efficacy in Food Products

A study evaluated the incorporation of this compound into food preservation systems. The results showed a marked reduction in microbial load in treated samples compared to controls, suggesting its viability as a food preservative .

作用机制

葎草酮通过多种机制发挥作用:

COX-2 抑制: 葎草酮抑制环氧合酶-2 的活性,减少促炎前列腺素的生成.

GABAA 受体调节: 在低微摩尔浓度下,葎草酮作为 GABAA 受体的正性调节剂,可能影响神经元信号传导.

抗氧化活性: 葎草酮具有抗氧化特性,清除自由基并减少氧化应激.

相似化合物的比较

葎草酮因其独特的生物活性及其化学结构而在α-酸中独树一帜。类似的化合物包括:

异葎草酮: 啤酒花中另一种α-酸,以其苦味著称,但具有不同的生物活性。

加葎草酮: 结构与葎草酮相似,但其侧链和生物效应有所不同.

葎草酮独特的苦味和生物活性的结合使其在酿造行业和科学研究中成为一种有价值的化合物。

生物活性

Humulone, a prominent bitter acid derived from hops (Humulus lupulus), has garnered significant attention for its diverse biological activities. This article delves into the antibacterial, anti-inflammatory, and anticancer properties of this compound, supported by recent research findings and case studies.

Antibacterial Activity

This compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria range from 16 µg/mL to 32 µg/mL , indicating its potential as an antimicrobial agent .

Comparative MIC Values of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Micrococcus lysodeikticus | 32 |

| Bacillus subtilis | 16 |

| Staphylococcus aureus | 16 |

| Listeria monocytogenes | 6.3 - 200 |

In contrast, this compound showed no significant inhibition against Gram-negative bacteria such as Escherichia coli and Salmonella enterica, likely due to their outer membrane's protective properties .

The antibacterial activity of this compound is attributed to its interference with bacterial cell membranes. It disrupts the phosphoenolpyruvate (PEP) transport system in Gram-positive bacteria, leading to membrane leakage and subsequent inhibition of essential cellular processes like respiration and protein synthesis . Additionally, this compound possesses ionophoric properties that facilitate ion transport across membranes, further contributing to its antibacterial effects.

Anti-Inflammatory Properties

This compound has been shown to exert anti-inflammatory effects in various models. A study involving chemically induced skin tumors in mice revealed that topically applied this compound significantly reduced local inflammation by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and cyclooxygenase-2 (COX-2) .

Case Study: UVB Erythema Test

In a clinical setting, a formulation containing this compound was tested on human volunteers using the UVB erythema test, which assesses skin inflammation. The results indicated that this compound effectively reduced erythema at concentrations significantly higher than those effective in vitro . This highlights the potential for this compound in dermatological applications.

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. In vitro studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects include the modulation of signaling pathways involved in cell survival and proliferation .

Summary of Anticancer Effects

| Cancer Type | Observed Effect |

|---|---|

| Skin Cancer | Reduced tumor growth |

| Breast Cancer | Induced apoptosis |

| Colon Cancer | Inhibited cell proliferation |

化学反应分析

Chemistry of Humulone

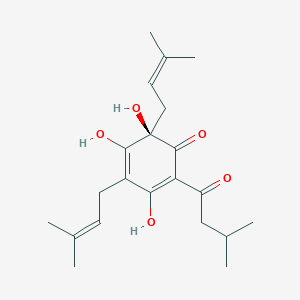

This compound is a phloroglucinol derivative, characterized by three isoprenoid side-chains: two prenyl groups and one isovaleryl group . The acidity of this compound arises from the enol moieties on its ring, which have a vinylogous relationship with the carbonyl functional groups present on the ring and side chains . Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol .

Isomerization to Isothis compound

During the brewing process, this compound undergoes isomerization to form cis- and *trans-*isothis compound . These iso-alpha acids are more soluble than this compound at typical brewing pH levels and survive the boiling process, though they also produce various oxidized derivatives . Isomerization occurs through treatment of this compound oil with hydroxide ions (OH−) and heat, which moves hydrogens (H) around to form a double oxygen bond on the cyclohexane ring . Mixing this with acid forms a ketonized anion intermediate, transforming the cyclohexane ring into a cyclopentane . From this point, either cis-iso-humulone or trans-iso-humulone are formed .

Autoxidation of this compound

This compound is subject to autoxidation, resulting in a cascade of reactions that produce compounds related to the β-acid oxidation pathway .

Influence of Magnesium Cations

Magnesium cations have a notable effect on the formation of iso-humulone from this compound . Experiments showed that magnesium was not affected by pH changes and magnesium influenced the rotation, absorption, and structure of iso-humulone, which helped to further study the isomerization of this compound .

Chemical Reactions and Processes

- Complex Formation: this compound can form complexes with o-phenylenediamine. The process involves dissolving hops extract in benzene, adding o-phenylenediamine, and cooling the solution to precipitate the this compound-o-phenylenediamine complex as yellow crystals . This complex can then be treated with hydrochloric acid to separate and purify this compound .

- Spectrophotometric Determination: Spectrophotometry, particularly UV-Vis spectroscopy, is used to determine this compound concentrations . this compound solutions exhibit wavelength maxima at 225, 285, 325, and 365 nm . The presence of magnesium cations can influence the absorption spectrum .

- HPLC Analysis: High-performance liquid chromatography (HPLC) is employed for analyzing α- and β-acids, including this compound, in hops .

GABA~A~ Receptor Modulation by this compound

This compound can modulate GABA-induced currents in recombinant GABA~A~ receptors . Electrophysiological studies using HEK293 cells expressing α1β3γ2 GABA~A~ receptors showed that this compound significantly potentiated GABA-induced currents .

Table 1: Influence of γ and δ Subunits on this compound’s Modulatory Effects

| Membrane | IC50 (μM) |

|---|---|

| GABA | |

| Forebrain | 6.73 ± 0.18 |

| Cerebellum | 2.89 ± 0.09 |

Table 2: Influence of γ and δ Subunits on this compound’s Modulatory Effects

| IC 50 (μM) | |

|---|---|

| GABA | |

| GABA + 1 μM this compound | 5.48 ± 0.09** |

Table 3: Influence of γ and δ Subunits on this compound’s Modulatory Effects

| IC 50 (μM) | |

|---|---|

| GABA | |

| GABA + 1 μM this compound + 30 mM EtOH | 4.60 ± 0.08 |

*The IC50 values represent mean ± SEM (n = 3, measured in triplicates). *p < 0.01, significantly different from the corresponding IC50 of GABA alone and GABA+this compound+EtOH (One-way ANOVA followed by Tukey’s post hoc test).

属性

IUPAC Name |

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLCPKYRPDHLN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019081 | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26472-41-3 | |

| Record name | Humulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。